Diazoketone methotrexate

Description

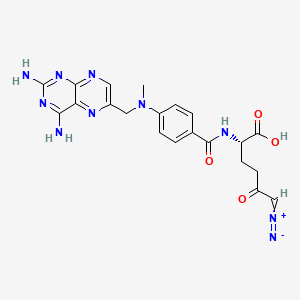

Structure

2D Structure

3D Structure

Properties

CAS No. |

82972-54-1 |

|---|---|

Molecular Formula |

C21H22N10O4 |

Molecular Weight |

478.5 g/mol |

IUPAC Name |

(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-6-diazo-5-oxohexanoic acid |

InChI |

InChI=1S/C21H22N10O4/c1-31(10-12-8-25-18-16(27-12)17(22)29-21(23)30-18)13-4-2-11(3-5-13)19(33)28-15(20(34)35)7-6-14(32)9-26-24/h2-5,8-9,15H,6-7,10H2,1H3,(H,28,33)(H,34,35)(H4,22,23,25,29,30)/t15-/m0/s1 |

InChI Key |

DUYMESGXUXXYQB-HNNXBMFYSA-N |

Isomeric SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)C=[N+]=[N-])C(=O)O |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)C=[N+]=[N-])C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4-amino-4-deoxy-N-10-methylpteroyl-(6-diazo-5-oxo)norleucine diazoketone methotrexate methotrexate diazoketone analog |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Diazoketone Methotrexate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methotrexate (MTX), a cornerstone of chemotherapy and autoimmune disease treatment, functions primarily through the potent inhibition of dihydrofolate reductase (DHFR).[1][2][3] To further elucidate its mechanism of action and explore potential covalent inhibitors or photoaffinity labels, reactive analogs have been synthesized. This guide focuses on a key derivative, diazoketone methotrexate, a compound designed to introduce a reactive carbene moiety upon photochemical activation. While specific experimental data for this analog is sparse in publicly available literature, this document consolidates known information and provides a framework for its chemical properties, synthesis, and biological context, drawing from the foundational knowledge of its parent compound and the general chemistry of diazoketones.

Chemical and Physical Properties

This compound is an analog of methotrexate where a diazoketone functional group has been introduced, likely at the γ-carboxyl position of the glutamate side chain.[4] This modification transforms the molecule into a potential photoaffinity label, capable of forming a covalent bond with its biological target upon irradiation.[5][6]

General Properties

Basic chemical information for this compound has been compiled from available chemical databases.

| Property | Value | Source |

| IUPAC Name | (S)-2-(4-(((2,4-diaminopteridin-6-yl)methyl)(methyl)amino)benzamido)-6-diazo-5-oxohexanoic acid | [1] |

| CAS Number | 82972-54-1 | [1] |

| Chemical Formula | C₂₁H₂₂N₁₀O₄ | [1] |

| Molecular Weight | 478.47 g/mol | [1] |

| Exact Mass | 478.1825 | [1] |

| Elemental Analysis | C, 52.72%; H, 4.63%; N, 29.27%; O, 13.38% | [1] |

Solubility and Stability

Detailed solubility studies for this compound are not widely published. However, based on vendor information and the properties of its parent compound, the following is known:

| Parameter | Observation | Source |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). | [1] |

| Storage | Store dry and protected from light. Recommended short-term storage at 0 - 4°C (days to weeks) and long-term storage at -20°C (months to years). The compound is stable for several weeks during standard shipping. | [1] |

For comparison, methotrexate itself is practically insoluble in water, alcohol, and chloroform, but dissolves in dilute solutions of mineral acids and alkali hydroxides.[7][8] The stability of methotrexate is pH-dependent and it is known to degrade upon exposure to light.[9] Similar precautions should be taken with its diazoketone analog.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. The data presented here are for the parent compound, methotrexate, to provide a reference for characterization. The introduction of the diazoketone group (-COCHN₂) would be expected to introduce characteristic signals, notably in the IR and ¹³C NMR spectra.

Infrared (IR) Spectroscopy (Reference: Methotrexate)

The IR spectrum of methotrexate exhibits characteristic peaks for its functional groups. A diazoketone derivative would be expected to show a strong, characteristic N≡N stretching vibration typically in the range of 2100-2200 cm⁻¹.

| Functional Group | Wavenumber (cm⁻¹) | Source |

| O-H (Carboxyl) & H₂O | ~3450 (broad) | [10][11] |

| N-H (Primary Amine) | ~3080 | [10][11] |

| C=O (Carboxyl & Amide) | 1600-1670 | [10][11] |

| N-H (Amide Bend) | 1500-1550 | [10][11] |

| C-O (Carboxyl) | 1200-1400 | [10][11] |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Reference: Methotrexate)

¹H and ¹³C NMR are critical for confirming the structure of methotrexate and its derivatives. The following are typical shifts for methotrexate in DMSO-d₆.

¹H NMR Shifts (Methotrexate, 400 MHz, DMSO-d₆)

| Proton | Chemical Shift (ppm) |

|---|---|

| Aromatic & Pteridine Protons | 6.8 - 8.7 |

| -CH₂- (Pteridine) | ~4.8 |

| α-CH (Glutamate) | ~4.3 |

| N-CH₃ | ~3.2 |

| γ-CH₂ (Glutamate) | ~2.2 |

| β-CH₂ (Glutamate) | ~2.0 |

Source: Representative data from various sources.[12][13][14]

¹³C NMR Shifts (Methotrexate, DMSO-d₆)

| Carbon | Chemical Shift (ppm) |

|---|---|

| C=O (Carboxyl & Amide) | 165 - 175 |

| Aromatic & Pteridine Carbons | 110 - 165 |

| α-CH (Glutamate) | ~52 |

| -CH₂- (Pteridine) | ~48 |

| N-CH₃ | ~33 |

| γ-CH₂ (Glutamate) | ~30 |

| β-CH₂ (Glutamate) | ~26 |

Source: Representative data from various sources.[15]

Mass Spectrometry (Reference: Methotrexate)

Mass spectrometry confirms the molecular weight of methotrexate and its fragmentation pattern can be used to verify the structure of its analogs.

| Parameter | Value | Source |

| Molecular Ion (M+H)⁺ | m/z 455.1 | [16][17] |

| Major Fragment Ion | m/z 308.0 / 308.2 | [16][17] |

Experimental Protocols & Reactions

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is described in the 1982 paper by Gangjee, Kalman, and Bardos.[4] While the full text is not publicly accessible, the synthesis would logically proceed through the activation of the γ-carboxyl group of methotrexate followed by reaction with diazomethane or a related diazo-transfer reagent.

Hypothetical Synthetic Workflow:

A plausible synthetic route involves a multi-step process starting from methotrexate.

Caption: Hypothetical workflow for the synthesis of this compound.

General Methodology for Diazoketone Synthesis (Arndt-Eistert Reaction):

-

Acid Chloride Formation: The starting carboxylic acid is converted to its more reactive acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Reaction with Diazomethane: The acid chloride is then reacted with an excess of diazomethane in an inert solvent (e.g., diethyl ether) at low temperature (0°C). This reaction yields the α-diazoketone.

-

Workup: The reaction is carefully quenched, and the solvent is removed under reduced pressure to yield the crude diazoketone, which is often used without further purification due to its potential instability.[18][19]

Photochemical Reaction

The key chemical property of a diazoketone is its ability to undergo photolysis upon UV irradiation to generate a highly reactive carbene intermediate after the extrusion of nitrogen gas. This carbene can then undergo several reactions, most notably insertion into neighboring chemical bonds or the Wolff rearrangement.[6]

References

- 1. medkoo.com [medkoo.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 8. Methotrexate | C20H22N8O5 | CID 126941 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methotrexate(59-05-2) IR Spectrum [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. chalcogen.ro [chalcogen.ro]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014703) [hmdb.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. soeagra.com [soeagra.com]

- 19. α-Diazo ketone synthesis [organic-chemistry.org]

"photoreactive methotrexate analogs for target identification"

An In-depth Technical Guide for Researchers

Photoreactive Methotrexate Analogs for Target Identification

This technical guide provides a comprehensive overview of the use of photoreactive methotrexate (MTX) analogs as a powerful tool for identifying and characterizing the molecular targets of this widely used antifolate drug. Designed for researchers, scientists, and drug development professionals, this document details the underlying principles, experimental workflows, key findings, and relevant signaling pathways.

Introduction to Methotrexate and Photoaffinity Labeling

Methotrexate is a cornerstone therapeutic agent for a range of cancers and autoimmune diseases, including rheumatoid arthritis.[1][2] Its primary mechanism of action involves the competitive inhibition of dihydrofolate reductase (DHFR), an enzyme critical for de novo purine and thymidylate synthesis, thereby impeding DNA synthesis and cell proliferation.[1][2] However, the full spectrum of MTX's therapeutic and adverse effects is likely mediated by its interaction with a wider array of cellular proteins.

Identifying these off-target and context-specific protein interactions is crucial for understanding its complete mechanism of action and for the rational design of new derivatives with improved efficacy and reduced toxicity.[3] Photoaffinity labeling (PAL) is a powerful chemical biology technique used to covalently link a ligand to its binding partners upon photoactivation, enabling their subsequent isolation and identification.[4] This is achieved by designing drug analogs that incorporate a photoreactive moiety, which is inert in the dark but forms a highly reactive species (e.g., a nitrene or carbene) upon UV light exposure, leading to the formation of a stable covalent bond with nearby amino acid residues in the protein's binding pocket.[4]

This guide focuses on the application of photoreactive MTX analogs in target identification, summarizing quantitative data, detailing experimental protocols, and visualizing the associated cellular pathways.

Design and Properties of Photoreactive Methotrexate Analogs

The design of an effective photoreactive probe is critical. The analog must retain high affinity for the target protein(s) while incorporating a photoactivatable group that does not sterically hinder this binding. A commonly used analog is Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)-L-lysine.[5] This compound features an azido group that, upon UV irradiation, forms a reactive nitrene to crosslink with the target protein.[6] The radioiodine label provides a sensitive means of detection.

Quantitative studies have been performed to ensure these analogs faithfully mimic the behavior of the parent drug. The data below summarizes the binding and transport characteristics of a key photoreactive MTX analog compared to methotrexate itself.

Data Presentation: Quantitative Analysis of MTX Analogs

Table 1: Inhibitory and Transport Properties of Photoreactive MTX Analogs

| Compound/Parameter | Value | Cell Line | Reference |

|---|---|---|---|

| Uniodinated 4-azidosalicylyl MTX derivative | |||

| Ki for [3H]methotrexate uptake inhibition | 66 ± 21 nM | Murine L1210 | [6] |

| Radioiodinated 4-azidosalicylyl MTX derivative | |||

| Transport Kt | 506 ± 79 nM | Murine L1210 | [6] |

| Transport Vmax | 17.9 ± 4.2 pmol min⁻¹ (mg protein)⁻¹ | Murine L1210 | [6] |

| Inhibition of DHFR | ~2-fold less potent than MTX | Murine L1210 | [5] |

| Methotrexate (Reference) | |||

| Inhibition of DHFR (Kd) | 10 nM | Human | [7] |

| Methotrexate Analog (Hit Compound vs Mutant hDHFR) |

| Binding Free Energy (MM/PBSA) | -571.38 kJ/mol | In silico |[8] |

Experimental Workflow and Protocols

The successful identification of target proteins using photoreactive MTX analogs relies on a meticulously executed experimental workflow. The general process involves probe incubation, UV crosslinking, protein isolation, and identification via mass spectrometry.

Caption: General experimental workflow for target identification using photoreactive MTX analogs.

Detailed Experimental Protocol: Photoaffinity Labeling of Membrane Transport Proteins

This protocol is a synthesized methodology based on the study by Price et al., which successfully identified a membrane carrier protein for methotrexate.[6]

-

Cell Culture:

-

Culture murine L1210 cells in an appropriate medium to a density of approximately 1 x 10⁶ cells/mL.

-

Harvest cells by centrifugation and wash twice with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Probe Incubation:

-

Resuspend the cell pellet in a buffer to a final concentration of 1-2 x 10⁷ cells/mL.

-

Add the radioiodinated photoreactive MTX analog (e.g., Nα-(4-amino-4-deoxy-10-methylpteroyl)-Nε-(4-azido-5-[125I]iodosalicylyl)lysine) to the cell suspension at various concentrations (e.g., 50 nM to 1 µM) to determine concentration-dependent labeling.

-

For competitive binding experiments, co-incubate with a molar excess (e.g., 100-fold) of unlabeled methotrexate.[5]

-

Incubate the suspension at 4°C for a defined period (e.g., 10-30 minutes) in the dark to allow for equilibrium binding while minimizing transport.

-

-

UV Photo-crosslinking:

-

Place the cell suspension in a suitable container (e.g., quartz cuvette or petri dish) on ice.

-

Irradiate with a UV lamp (e.g., at a wavelength of >300 nm) for a predetermined time (e.g., 1-5 minutes). The optimal time and wavelength should be determined empirically to maximize crosslinking and minimize protein damage.

-

-

Membrane Protein Isolation:

-

Following irradiation, pellet the cells by centrifugation.

-

Lyse the cells using hypotonic buffer followed by Dounce homogenization.

-

Isolate the plasma membrane fraction by differential centrifugation.

-

-

Detection and Analysis:

-

Solubilize the membrane proteins in SDS-PAGE sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Dry the gel and expose it to X-ray film for autoradiography to visualize the radiolabeled protein bands.

-

A covalently modified protein of 46K-48K has been identified using this method.[6]

-

-

Protein Identification (Modern Approach):

Identified Targets and Associated Signaling Pathways

Photoaffinity labeling studies have successfully identified several key methotrexate-binding proteins. The primary and most well-established target is Dihydrofolate Reductase (DHFR) .[5][9] Additionally, a 46K-48K membrane protein , part of the reduced folate transport system, has been identified as a carrier responsible for MTX uptake.[6]

The therapeutic effects of methotrexate, particularly in autoimmune diseases, are believed to extend beyond simple DHFR inhibition and involve the modulation of critical inflammatory signaling pathways.

JAK/STAT Signaling Pathway

Methotrexate has been shown to be a potent suppressor of the Janus Kinase/Signal Transducers and Activators of Transcription (JAK/STAT) pathway.[10][11] This pathway is crucial for transducing signals from multiple pro-inflammatory cytokines implicated in rheumatoid arthritis. MTX can reduce the phosphorylation of key pathway components like JAK1, JAK2, STAT1, and STAT5.[10]

Caption: MTX suppresses the JAK/STAT signaling cascade, reducing inflammatory gene expression.

Adenosine Signaling Pathway

The most widely accepted explanation for MTX's anti-inflammatory action in rheumatoid arthritis involves the promotion of adenosine release.[12] Methotrexate polyglutamates inhibit the enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/IMP cyclohydrolase), leading to an intracellular accumulation of AICAR.[1] This, in turn, inhibits adenosine deaminase, resulting in increased intracellular and extracellular levels of adenosine.[12] Extracellular adenosine then engages with its receptors (e.g., A2A) to produce a potent anti-inflammatory effect.[12]

Caption: MTX boosts anti-inflammatory adenosine levels by inhibiting the ATIC enzyme.

Conclusion and Future Directions

Photoreactive methotrexate analogs are invaluable tools for the unbiased identification of drug-protein interactions in a native cellular environment. Studies using these probes have confirmed DHFR and specific membrane transporters as direct targets and have helped elucidate the broader mechanisms of action involving key inflammatory signaling pathways.

Future work in this area could involve the design of new-generation probes that incorporate different photoreactive groups or include multifunctional tags for more efficient enrichment and advanced proteomic analysis.[13] Applying these techniques in various cell types and disease models will continue to expand our understanding of methotrexate's complex pharmacology, paving the way for the development of more targeted and effective therapies.

References

- 1. PharmGKB summary: methotrexate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weak Interactions of the Isomers of Phototrexate and Two Cavitand Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alliedacademies.org [alliedacademies.org]

- 4. researchgate.net [researchgate.net]

- 5. Photoaffinity analogues of methotrexate as folate antagonist binding probes. 1. Photoaffinity labeling of murine L1210 dihydrofolate reductase and amino acid sequence of the binding region - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photoaffinity analogues of methotrexate as folate antagonist binding probes. 2. Transport studies, photoaffinity labeling, and identification of the membrane carrier protein for methotrexate from murine L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A photoaffinity probe that targets folate-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Silico Study Identified Methotrexate Analog as Potential Inhibitor of Drug Resistant Human Dihydrofolate Reductase for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proteomic analysis for the identification of proteins related to methotrexate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Methotrexate Is a JAK/STAT Pathway Inhibitor | PLOS One [journals.plos.org]

- 12. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photoaffinity Labeling Mass Spectrometry | Evotec - Evotec [evotec.com]

Synthesis of Photo-Cross-Linking Methotrexate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, experimental protocols, and signaling pathway interactions of photo-cross-linking methotrexate (MTX) derivatives. These innovative compounds serve as powerful tools for elucidating the molecular targets and mechanisms of action of methotrexate, a cornerstone of chemotherapy and autoimmune disease treatment. By incorporating photoreactive moieties, researchers can covalently trap and identify the binding partners of MTX within a complex biological milieu, offering unprecedented insights into its pharmacological effects.

This guide details the synthetic strategies for creating methotrexate derivatives bearing three principal classes of photo-cross-linking agents: aryl azides, benzophenones, and diazirines. It provides structured data for comparing their properties, detailed experimental protocols for their synthesis and application, and visual representations of the key signaling pathways modulated by methotrexate.

Data Presentation: Comparison of Photo-Cross-Linking Methotrexate Derivatives

The selection of a photo-cross-linking group depends on the specific experimental requirements, including the desired activation wavelength, reactivity of the generated intermediate, and the chemical stability of the probe. The following table summarizes key quantitative data for different classes of photo-cross-linking methotrexate derivatives, facilitating an informed choice for your research needs.

| Derivative Class | Photoreactive Moiety | Example Compound Name | Activation Wavelength (nm) | Reported IC50 | Reported Ki | Key Characteristics |

| Aryl Azide | Aryl Azide | Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysine | 254-400 | ~2x less potent than MTX | Competitive | Generates a highly reactive nitrene intermediate. |

| Benzophenone | Benzophenone | Hypothetical: 4-Benzoylbenzoyl-Methotrexate | ~350 | Data not available | Data not available | Forms a reactive triplet state that can abstract hydrogen atoms from C-H bonds. |

| Diazirine | Diazirine | Hypothetical: 3-(Trifluoromethyl)-3-(m-((methotrexate-γ)-amido)phenyl)diazirine | ~350-380 | Data not available | Data not available | Generates a carbene intermediate upon photolysis, which can insert into a wide range of chemical bonds. |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of photo-cross-linking methotrexate derivatives. The following sections provide generalized protocols for key experimental steps.

I. Synthesis of an Aryl Azide-Methotrexate Derivative

This protocol is a generalized procedure for the synthesis of an aryl azide-containing methotrexate derivative, exemplified by the coupling of an azido-functionalized acylating agent to the lysine side chain of a methotrexate analogue.

Materials:

-

Methotrexate-γ-lysine

-

N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid

-

Dimethylformamide (DMF)

-

Triethylamine (TEA)

-

Diethyl ether

-

Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

-

Activation of the Photoreactive Group: Dissolve the N-Hydroxysuccinimide (NHS) ester of 4-azidosalicylic acid in anhydrous DMF.

-

Coupling Reaction: To a solution of Methotrexate-γ-lysine in anhydrous DMF, add triethylamine to act as a base. Slowly add the solution of the activated aryl azide from step 1 to the methotrexate solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature, protected from light, for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, precipitate the crude product by adding the reaction mixture to cold diethyl ether. Collect the precipitate by centrifugation or filtration. Purify the crude product using reverse-phase high-performance liquid chromatography (HPLC) to obtain the final Nα-(4-Amino-4-deoxy-10-methylpteroyl)-Nε-(4-azidosalicyl)-L-lysine derivative.

-

Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

II. Photo-Cross-Linking of Dihydrofolate Reductase (DHFR) with a Methotrexate Probe

This protocol outlines a general procedure for the photo-cross-linking of a photoactivatable methotrexate derivative to its primary target, dihydrofolate reductase (DHFR).

Materials:

-

Purified DHFR enzyme

-

Photo-cross-linking methotrexate derivative

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp (with appropriate wavelength for the chosen photo-cross-linker)

-

SDS-PAGE analysis equipment

-

Autoradiography or Western blotting equipment (depending on the detection method)

Procedure:

-

Binding Reaction: Incubate the purified DHFR enzyme with the photo-cross-linking methotrexate derivative in PBS at a suitable molar ratio (e.g., 1:1 or with a slight excess of the probe) for 30-60 minutes at 4°C in the dark to allow for binding.

-

UV Irradiation: Transfer the mixture to a quartz cuvette or a similar UV-transparent vessel. Irradiate the sample with a UV lamp at the appropriate wavelength (e.g., 254 nm for some aryl azides, 350-365 nm for benzophenones and diazirines) for a predetermined duration (typically 5-30 minutes) on ice. The optimal irradiation time should be determined empirically.

-

Quenching (Optional): For some highly reactive intermediates, the reaction can be quenched by the addition of a scavenger molecule (e.g., dithiothreitol for some carbenes).

-

Analysis of Cross-Linking: Denature the protein sample by boiling in SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.

-

Detection: Visualize the cross-linked product. If a radiolabeled probe was used, this can be done by autoradiography. Alternatively, if the probe contains a tag (e.g., biotin), detection can be performed by Western blotting with a corresponding antibody or streptavidin conjugate. The appearance of a new band at a higher molecular weight corresponding to the DHFR-probe conjugate confirms successful cross-linking.

Signaling Pathway Diagrams

Methotrexate exerts its therapeutic effects by interfering with key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the inhibition of the JAK/STAT and NF-κB pathways by methotrexate.

Exploring Diazoketone Methotrexate as a Dihydrofolate Reductase (DHFR) Inhibitor: A Technical Guide

Disclaimer: The scientific literature on diazoketone-modified methotrexate is exceedingly limited. The primary reference identified is a 1982 publication, "Diazoketone and Chloromethylketone Analogs of Methotrexate as Potential Antitumor Agents."[1] Consequently, this guide provides a comprehensive overview based on the available information on this specific analog, supplemented with broader knowledge of methotrexate, its other analogs, and the principles of dihydrofolate reductase (DHFR) inhibition. Much of the synthesis and specific inhibitory mechanisms described herein are based on established chemical principles and data from closely related compounds, serving as a framework for future research.

Introduction: The Rationale for a Diazoketone Methotrexate Analog

Dihydrofolate reductase (DHFR) is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2][3] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[2][3] This makes DHFR a prime target for therapeutic intervention, particularly in oncology.

Methotrexate (MTX), a structural analog of folic acid, is a potent competitive inhibitor of DHFR and a cornerstone of chemotherapy and treatment for autoimmune diseases.[4][5][6] However, challenges such as drug resistance and cellular efflux mechanisms have spurred the development of novel methotrexate analogs to enhance efficacy and overcome these limitations.[7]

One compelling, albeit underexplored, avenue is the introduction of chemically reactive functional groups to the methotrexate scaffold. A diazoketone moiety, known for its ability to form a reactive ketene or undergo other transformations, presents an intriguing possibility for creating an irreversible or covalently-binding DHFR inhibitor. Such an agent could offer sustained inhibition, independent of the reversible binding equilibrium that governs traditional inhibitors like methotrexate. This guide explores the theoretical and practical aspects of developing and evaluating a this compound analog as a DHFR inhibitor.

Synthesis of a this compound Analog

The synthesis of a diazoketone analog of methotrexate, specifically replacing the terminal carboxyl group of the glutamate moiety with a diazoketone, has been described in the literature.[1] While the detailed experimental specifics from the original publication are not fully available, a plausible synthetic route can be constructed based on established organic chemistry principles for diazoketone formation and known methods for modifying methotrexate.

The key transformation involves converting the γ-carboxylic acid of the glutamate side chain of a protected methotrexate derivative into a diazoketone. A common method for this is the Arndt-Eistert reaction, which involves the following steps:

-

Activation of the Carboxylic Acid: The γ-carboxylic acid of a suitably protected methotrexate precursor is first activated, typically by converting it to an acid chloride using a reagent like oxalyl chloride or thionyl chloride.

-

Reaction with Diazomethane: The activated acid chloride is then reacted with diazomethane (CH₂N₂). This reaction proceeds via a nucleophilic attack of the diazomethane on the carbonyl carbon of the acid chloride, followed by the loss of a chloride ion and a proton to form the diazoketone. Note: Diazomethane is highly toxic and explosive, and extreme caution must be exercised. Safer, in-situ generation methods or alternative reagents like trimethylsilyldiazomethane are often preferred in modern synthesis.[8]

-

Deprotection: Finally, any protecting groups on the methotrexate scaffold are removed to yield the final this compound analog.

Alternative, safer methods for diazo transfer exist, such as using tosyl azide or other specialized diazo-transfer reagents with a β-keto ester precursor.[8]

Proposed Mechanism of DHFR Inhibition

Methotrexate itself is a potent competitive inhibitor, binding to the active site of DHFR with high affinity and preventing the binding of the natural substrate, dihydrofolate.[9] A diazoketone analog of methotrexate would initially be expected to bind to the DHFR active site in a similar manner, guided by the pteridine ring and the p-aminobenzoyl glutamate backbone.

The key difference lies in the potential for subsequent covalent modification of the enzyme. The diazoketone group is a masked reactive species. Upon exposure to certain conditions (e.g., light, heat, or catalysis by proximal acidic or basic residues in the enzyme's active site), it can lose N₂ gas to form a highly reactive ketene intermediate. This ketene can then be attacked by a nucleophilic amino acid residue (e.g., the hydroxyl group of a serine, the thiol group of a cysteine, or the amino group of a lysine) in the DHFR active site, forming a stable covalent bond. This would result in irreversible inhibition of the enzyme.

Quantitative Data on DHFR Inhibition by Methotrexate Analogs

While specific inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ) values for this compound are not available in the reviewed literature, data for other methotrexate and aminopterin analogs provide a critical benchmark for evaluating potential efficacy. The following table summarizes the DHFR inhibitory activity of several analogs where the glutamate moiety has been replaced.

| Compound | Description | DHFR IC₅₀ (µM) | Source Organism | Reference |

| Methotrexate (MTX) | Standard DHFR Inhibitor | ~0.002 | L1210 Cells | [10] |

| Aminopterin (AMT) | Demethylated MTX analog | ~0.002 | L1210 Cells | [10] |

| mAPA-Orn | MTX analog with Ornithine replacing Glutamate | 0.160 | L1210 Leukemia | [10] |

| APA-Orn | Aminopterin analog with Ornithine replacing Glutamate | 0.072 | L1210 Leukemia | [10] |

| mAPA-Dab | MTX analog with 2,4-diaminobutyric acid | N/A | N/A | [10] |

| mAPA-Dap | MTX analog with 2,3-diaminopropionic acid | N/A | N/A | [10] |

Data is presented for comparative purposes. The potency of a diazoketone analog would need to be determined empirically.

Experimental Protocols

Spectrophotometric DHFR Inhibition Assay

This protocol outlines a standard method for determining the inhibitory activity of a compound against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of dihydrofolate.

Materials:

-

Purified DHFR enzyme

-

DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

NADPH stock solution (e.g., 10 mM)

-

Dihydrofolic acid (DHF) substrate stock solution (e.g., 10 mM)

-

Test inhibitor (this compound) stock solution (in a suitable solvent like DMSO)

-

Positive control inhibitor (Methotrexate)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

-

Reagent Preparation:

-

Prepare a working solution of DHFR Assay Buffer.

-

Prepare a 10x working solution of NADPH (e.g., 1 mM) in Assay Buffer.

-

Prepare a 10x working solution of DHF (e.g., 1 mM) in Assay Buffer. Protect from light.

-

Prepare serial dilutions of the test inhibitor and methotrexate in Assay Buffer to achieve a range of final assay concentrations.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add 10 µL of the diluted test inhibitor solution.

-

Positive Control Wells: Add 10 µL of the diluted methotrexate solution.

-

Negative Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer (with solvent if applicable).

-

Blank Wells: Add 20 µL of Assay Buffer (no enzyme).

-

-

Enzyme Addition:

-

Prepare a working solution of DHFR enzyme in cold Assay Buffer.

-

Add 170 µL of the enzyme solution to each well (except the Blank wells). For Blank wells, add 170 µL of Assay Buffer.

-

Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation and Measurement:

-

Set the microplate reader to measure absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature (e.g., 25°C).

-

Initiate the reaction by adding 20 µL of the DHF substrate solution to all wells.

-

Immediately start the kinetic measurement.

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [1 - (V_inhibitor / V_no_inhibitor)] * 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Mandatory Visualizations

Signaling and Metabolic Pathways

Experimental Workflow

Conclusion and Future Directions

The exploration of this compound as a DHFR inhibitor represents a logical, albeit challenging, step in the evolution of antifolate therapeutics. The potential for irreversible, covalent inhibition offers a compelling strategy to overcome certain forms of drug resistance and achieve sustained target engagement. However, the scarcity of modern research on this specific compound underscores a significant gap in the literature.

Future research should focus on several key areas:

-

Modern Synthesis and Characterization: Development of a safe and efficient synthesis for this compound and its thorough characterization using modern analytical techniques.

-

In Vitro Efficacy: Rigorous determination of its IC₅₀ and Kᵢ values against purified DHFR from various species, including human.

-

Mechanism of Inhibition: Detailed kinetic studies to confirm the mechanism (i.e., competitive, non-competitive, irreversible) and mass spectrometry to identify the site of covalent adduction on the DHFR enzyme.

-

Cellular Activity: Evaluation of its potency in various cancer cell lines, including those resistant to traditional methotrexate.

While this guide provides a theoretical and methodological framework, only through renewed empirical investigation can the true potential of this compound as a next-generation DHFR inhibitor be fully realized.

References

- 1. Diazoketone and Chloromethylketone Analogs of Methotrexate as Potential Antitumor Agents (1982) | Aleem Gangjee | 2 Citations [scispace.com]

- 2. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate [mdpi.com]

- 5. alliedacademies.org [alliedacademies.org]

- 6. Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review - Sehrawat - Current Medicinal Chemistry [rjraap.com]

- 7. Inhibition of dihydrofolate reductase and cell growth by antifolates in a methotrexate-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. α-Diazo ketone synthesis [organic-chemistry.org]

- 9. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methotrexate analogues. 26. Inhibition of dihydrofolate reductase and folylpolyglutamate synthetase activity and in vitro tumor cell growth by methotrexate and aminopterin analogues containing a basic amino acid side chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Stability of Diazoketone Methotrexate Under Physiological Conditions

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available scientific information on the stability of methotrexate and diazoketone functional groups to provide a comprehensive guide. As of the date of this publication, specific experimental stability data for a "diazoketone methotrexate" conjugate under physiological conditions is not available in the public domain. The experimental protocols and potential degradation pathways described herein are based on established methodologies and chemical principles and should be adapted and validated for any specific novel compound.

Executive Summary

The modification of established drugs like Methotrexate (MTX) with chemical moieties such as diazoketones represents a potential prodrug strategy to enhance therapeutic efficacy and reduce toxicity. A critical parameter in the development of any such novel therapeutic agent is its stability under physiological conditions (pH 7.4, 37°C). This technical guide provides a thorough examination of the anticipated stability of a hypothetical this compound compound. It is based on the known chemical properties of the methotrexate core and the diazoketone functional group. Furthermore, this guide outlines detailed experimental protocols for the assessment of stability and provides templates for data presentation and visualization of experimental and logical workflows.

Chemical Stability Profiles

Stability of Methotrexate

Methotrexate's stability is notably dependent on pH. While relatively stable at neutral pH, it is susceptible to degradation under both acidic and alkaline conditions.[1][2] At physiological pH 7.4, degradation can still occur, particularly when exposed to light (photolysis). The primary degradation products include 2,4-diamino-N10-methylpteroic acid (DAMPA) and glutamic acid, resulting from the cleavage of the C9-N10 bond.

Table 1: Summary of Methotrexate Stability Data

| Condition | Half-life (t½) | Key Degradation Products | Reference |

| Physiological pH (7.4), 37°C | Data not consistently reported, but degradation is known to occur over extended periods. | 2,4-diamino-N10-methylpteroic acid (DAMPA), Glutamic Acid | [3] |

| Acidic Solution (e.g., H₂SO₄) | Degradation is accelerated. | 4-amino-4-deoxy-10-methylpteroic acid (AMP) | [4] |

| In 0.9% NaCl Injection (25°C) | Stable for 28 days | Minor increases in impurities | [5] |

| In 5% Dextrose Injection (25°C, 0.2 mg/mL) | Stable for 3 days | Unspecified impurities | [5] |

General Stability of the Diazoketone Moiety

The diazoketone group is a versatile functional group, but its stability is a key consideration in a biological context. The presence of an adjacent electron-withdrawing carbonyl group generally stabilizes the diazo group compared to diazoalkanes.[6] However, they remain susceptible to certain degradation pathways:

-

Acid-Catalyzed Hydrolysis: In the presence of acid, the diazo group can be protonated, leading to the formation of a diazonium ion, which is then displaced by water to form an α-hydroxy ketone. While physiological pH is not strongly acidic, localized acidic microenvironments or enzymatic catalysis could facilitate this process.[7]

-

Thermal Decomposition: While many diazoketones are stable at room temperature, elevated temperatures can induce the loss of nitrogen gas (N₂) to form a reactive ketene intermediate.[8][9]

-

Photolytic Decomposition: Similar to thermal decomposition, irradiation with UV light can also lead to the formation of a ketene.

Hypothesized Stability and Degradation Pathway of this compound

A hypothetical this compound molecule would be susceptible to degradation at both the methotrexate core and the diazoketone moiety under physiological conditions. The primary non-enzymatic degradation pathway is likely to be hydrolysis. The overall stability will depend on the specific point of attachment of the diazoketone group to the methotrexate molecule. Assuming the diazoketone is introduced via one of the carboxylic acid groups, the molecule could undergo parallel degradation pathways.

Figure 1: Hypothesized degradation pathways for this compound.

Experimental Protocol for In Vitro Stability Assessment

This section provides a detailed methodology for determining the stability of a this compound derivative under physiological conditions.

Materials and Reagents

-

This compound (Test Compound)

-

Methotrexate Reference Standard

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Ammonium Acetate

-

Acetic Acid

-

Deionized Water

-

Thermostatically controlled incubator or water bath (37°C)

-

HPLC system with UV or Mass Spectrometry detector

-

Analytical balance, pH meter, volumetric flasks, and pipettes

Preparation of Solutions

-

PBS Buffer (pH 7.4): Prepare a 10X stock solution of PBS and dilute to 1X with deionized water. Adjust the pH to 7.4 ± 0.05 using NaOH or HCl if necessary.

-

Stock Solution of Test Compound: Accurately weigh and dissolve the this compound in a suitable solvent (e.g., DMSO, Methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL).

-

Working Solution: Dilute the stock solution with PBS (pH 7.4) to a final concentration suitable for analysis (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be minimal (e.g., <1%) to avoid affecting the stability.

Incubation and Sampling

-

Transfer aliquots of the working solution into multiple sealed vials.

-

Place the vials in an incubator set to 37°C.

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), remove one vial from the incubator.

-

Immediately quench the degradation reaction by adding an equal volume of cold acetonitrile or by freezing the sample at -20°C or lower until analysis.

HPLC Analysis

A validated, stability-indicating HPLC method is crucial. The following is a representative method based on literature for methotrexate analysis that should be optimized for the specific diazoketone derivative.[3][10]

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[10]

-

Mobile Phase: A gradient or isocratic elution using a mixture of a buffer (e.g., 50 mM ammonium acetate, pH adjusted to 6.0 with acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A common starting point could be a ratio of 77:23 (v/v) buffer to methanol.[10]

-

Flow Rate: 1.0 mL/min.[10]

-

Detection: UV detection at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., 313 nm).[10]

-

Injection Volume: 20 µL.

-

Column Temperature: 25-30°C.

Data Analysis

-

Plot the natural logarithm of the concentration of this compound versus time.

-

If the degradation follows first-order kinetics, the plot will be linear.

-

The degradation rate constant (k) is the negative of the slope of the linear regression line.

-

The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Figure 2: Workflow for in vitro stability assessment.

Data Presentation

Quantitative data from stability studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 2: Template for Presenting Stability Data of this compound

| Time (hours) | Concentration (µg/mL) | % Remaining | ln(Concentration) |

| 0 | 10.00 | 100.0 | 2.303 |

| 1 | |||

| 2 | |||

| 4 | |||

| 8 | |||

| 12 | |||

| 24 | |||

| 48 | |||

| Calculated Half-life (t½): | |||

| Degradation Rate (k): |

Conclusion

The stability of a novel this compound prodrug under physiological conditions is a cornerstone for its preclinical development. While direct experimental data is currently unavailable, an understanding of the chemical liabilities of both the methotrexate scaffold and the diazoketone functional group allows for the prediction of potential degradation pathways, primarily hydrolysis. This guide provides a robust framework for the systematic and rigorous experimental determination of this critical parameter. The detailed protocols for stability testing and HPLC analysis, along with the structured approach to data presentation, are intended to support researchers in generating the reliable and reproducible data necessary for advancing new drug candidates. Experimental validation remains paramount, and the methodologies outlined herein should be tailored and validated for the specific chemical entity under investigation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pH dependent chemical stability and release of methotrexate from a novel nanoceramic carrier - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Analytical methodologies for determination of methotrexate and its metabolites in pharmaceutical, biological and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 6. Diazo Compounds: Versatile Tools for Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituent effects in the hydrolysis of diazoacetophenone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ingentaconnect.com [ingentaconnect.com]

In-Depth Technical Guide: In Vitro Cytotoxicity of Diazoketone Methotrexate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The exploration of methotrexate analogs remains a cornerstone of anticancer drug discovery, aiming to enhance efficacy, selectivity, and overcome resistance mechanisms. Among these, the introduction of a diazoketone functional group in place of the γ-carboxyl group of the glutamate moiety represents a chemically reactive approach to potentially augment the cytotoxic profile of the parent compound. This technical guide synthesizes the available scientific literature on the in vitro cytotoxicity of diazoketone methotrexate analogs, with a focus on providing a comprehensive resource for researchers in the field.

Due to the limited availability of recent, in-depth studies on this compound, this guide primarily draws from foundational research that established the feasibility and initial biological evaluation of these compounds. The core findings are based on the pivotal 1982 study by Gangjee, Kalman, and Bardos, which remains the most direct investigation into this specific class of methotrexate derivatives.

Introduction to this compound Analogs

Methotrexate (MTX) is a potent antifolate agent that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and certain amino acids.[1] By disrupting DNA and RNA synthesis, MTX preferentially targets rapidly proliferating cells, a hallmark of cancer. The development of methotrexate analogs has been driven by the need to improve its therapeutic index and address clinical challenges such as drug resistance.

The synthesis of diazoketone analogs of methotrexate involves the chemical modification of the glutamate side chain. Specifically, the γ-carboxyl group is replaced by a diazoketone group. This modification introduces a chemically reactive moiety into the molecule, which has the potential to form covalent bonds with biological nucleophiles, possibly within the active site of target enzymes or other cellular components.

Mechanism of Action: A Focus on Dihydrofolate Reductase Inhibition

The primary mechanism of action of methotrexate and its analogs is the inhibition of dihydrofolate reductase (DHFR).[1][2] This inhibition leads to a depletion of intracellular tetrahydrofolate (THF) pools, which are essential cofactors for the synthesis of thymidylate and purines. The diazoketone analogs of methotrexate were designed to retain this fundamental inhibitory activity.

While the foundational study by Gangjee et al. (1982) demonstrated that these analogs retain biological activity, it did not provide conclusive evidence of covalent bond formation within the active site of DHFR.[3] The inhibitory activity observed was comparable to methotrexate in reversible binding assays over short exposure times.[4] This suggests that the initial interaction of the diazoketone analog with DHFR is likely similar to that of the parent compound, involving non-covalent interactions within the enzyme's active site. The potential for subsequent covalent modification by the diazoketone group remains an area for further investigation.

Quantitative Cytotoxicity Data

The in vitro cytotoxicity of this compound analogs has been evaluated against various cancer cell lines. The following table summarizes the available quantitative data, primarily from studies on L1210 murine leukemia and CCRF-CEM human T-cell acute lymphoblastic leukemia cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Methotrexate | L1210 | Growth Inhibition | Data not available in snippets | [3] |

| This compound Analog | L1210 | Growth Inhibition | Slightly less active than Methotrexate | [3] |

| Methotrexate | CCRF-CEM | Growth Inhibition | 0.0056 | [5] |

| UCP1162 (a novel antifolate) | CCRF-CEM | Growth Inhibition | 0.0012 | [5] |

Note: The 1982 study by Gangjee et al. indicated that the diazoketone analog was "slightly less active" than methotrexate against L1210 leukemia cells in vitro, but specific IC50 values were not available in the accessed resources.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-diazo-5-oxo)-L-norleucine, a key diazoketone analog of methotrexate, was described by Gangjee et al. (1982). While the full detailed protocol from the original paper is not available, the general synthetic strategy can be outlined as follows. The synthesis involves the modification of the glutamate portion of methotrexate, replacing the γ-carboxyl group with a diazoketone functionality. This is a multi-step chemical synthesis process that requires expertise in organic chemistry.

In Vitro Cytotoxicity Assays

The cytotoxicity of this compound analogs is typically assessed using cell-based viability and proliferation assays. A general protocol for such an assay is provided below, based on common methodologies used for evaluating anticancer agents.

Objective: To determine the concentration of the this compound analog that inhibits 50% of cancer cell growth (IC50).

Materials:

-

Cancer cell line (e.g., L1210, CCRF-CEM)

-

Complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

-

This compound analog (dissolved in a suitable solvent, e.g., DMSO)

-

Methotrexate (as a positive control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, MTS, or resazurin)

-

Plate reader (spectrophotometer or fluorometer)

-

CO₂ incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Allow the cells to adhere and resume growth for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the this compound analog and methotrexate in complete culture medium. Remove the old medium from the cell plates and add the medium containing the test compounds. Include wells with untreated cells (negative control) and solvent-only controls.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) in a CO₂ incubator.

-

Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions. Incubate for the recommended time to allow for the conversion of the substrate into a colored or fluorescent product by viable cells.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using a suitable curve-fitting software.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by methotrexate and its analogs is the folate metabolism pathway, leading to the inhibition of DNA and RNA synthesis. The introduction of a diazoketone group may introduce additional mechanisms of cytotoxicity, potentially through covalent modification of cellular targets. However, specific signaling pathways uniquely modulated by the diazoketone moiety have not been elucidated in the available literature.

Experimental Workflow for In Vitro Cytotoxicity Testing

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of a novel compound like this compound.

Caption: A generalized workflow for determining the in vitro cytotoxicity of this compound.

Methotrexate's Core Mechanism of Action

This diagram illustrates the established mechanism of action of methotrexate, which is presumed to be the primary mode of action for its diazoketone analogs as well.

References

- 1. aldeyra.com [aldeyra.com]

- 2. What are DHFR inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 3. Diazoketone and Chloromethylketone Analogs of Methotrexate as Potential Antitumor Agents (1982) | Aleem Gangjee | 2 Citations [scispace.com]

- 4. Methotrexate analogues. 15. A methotrexate analogue designed for active-site-directed irreversible inactivation of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

A Technical Guide to a Conceptual Fluorescently-Labeled Diazoketone Methotrexate Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines the conceptual design, synthesis, and application of a novel chemical probe: a fluorescently-labeled diazoketone methotrexate. This proposed molecule combines the targeting specificity of methotrexate for dihydrofolate reductase (DHFR), the photo-inducible covalent-binding capability of a diazoketone, and the imaging-enabling properties of a fluorescent tag. Such a probe holds the potential for advanced cellular imaging applications, including super-resolution microscopy and dynamic tracking of methotrexate-protein interactions.

Introduction

Methotrexate (MTX) is a cornerstone of chemotherapy and autoimmune disease treatment, primarily functioning as a potent inhibitor of dihydrofolate reductase (DHFR).[1][2] Understanding its subcellular localization, transport kinetics, and target engagement is crucial for optimizing its therapeutic efficacy and overcoming drug resistance.[3][4] Fluorescently-labeled MTX analogs have been instrumental in visualizing these processes.[5][6][7] Concurrently, photoaffinity labeling, often employing diazoketones, has emerged as a powerful technique for identifying and mapping drug-protein interactions by forming covalent bonds upon photoactivation.[8][9]

This guide proposes a trifunctional probe that synergizes these technologies. A fluorescently-labeled this compound would enable researchers to:

-

Visualize and track the probe's distribution within living cells.

-

Induce covalent binding to its target protein, DHFR, with spatiotemporal control using light.

-

"Lock" the probe in place , allowing for more stringent washout of unbound molecules and potentially enabling more advanced imaging techniques.

Conceptual Probe Design and Synthesis

The proposed probe consists of three key moieties: the methotrexate scaffold for DHFR targeting, a diazoketone group for photo-activated covalent binding, and a fluorescent dye for imaging. The synthesis would be a multi-step process, likely involving the modification of methotrexate.

A plausible synthetic route, based on established chemical principles, is outlined below.[10][11]

Caption: Conceptual synthetic pathway for the proposed probe.

Mechanism of Action: Photoaffinity Labeling of DHFR

Upon entering the cell, the probe will bind to its target, DHFR. Subsequent irradiation with UV light (typically around 350-365 nm) will trigger the diazoketone moiety.[9] The diazoketone will extrude nitrogen gas to form a highly reactive carbene intermediate.[8] This carbene can then undergo a variety of reactions, including insertion into C-H or N-H bonds of nearby amino acid residues in the DHFR binding pocket, forming a stable covalent bond.[8][9]

Caption: Photoactivation and covalent labeling of DHFR.

Quantitative Data

The following tables summarize relevant quantitative data from the literature that would inform the use of a methotrexate-based probe.

Table 1: Methotrexate Binding and Transport Kinetics

| Parameter | Value | Cell Line / System | Reference |

| DHFR Binding | |||

| Kd (MTX) | 9.5 nM | Purified DHFR | [2] |

| Kd (MTX) | ~10-100 nM | Folate Receptors | [12][13] |

| Transport Kinetics | |||

| Kt (Azido-MTX analogue) | 506 +/- 79 nM | Murine L1210 cells | [14] |

| Vmax (Azido-MTX analogue) | 17.9 +/- 4.2 pmol min-1 (mg protein)-1 | Murine L1210 cells | [14] |

| I50 (MTX for Azido-MTX uptake) | 1.0 µM | Murine L1210 cells | [14] |

| Ki (Azido-MTX analogue) | 66 +/- 21 nM | Murine L1210 cells | [14] |

Table 2: Cellular Uptake and Imaging Conditions

| Parameter | Condition | Cell Line | Reference |

| Probe Concentration | |||

| Fluorescein-MTX | 2 µM | Rat Choroid Plexus | [5] |

| MTX-Quantum Dots | 0.02–2.4 µg/mL | MTX-resistant KB cells | [15] |

| Incubation Time | |||

| Coumarin-6 loaded lipobrid | 3 hours | MCF-7 cells | [16] |

| MTX-Gold Nanoparticles | 6 hours | MCF-7 and MDA-MB-231 cells | [4] |

| Photoactivation | |||

| UV Irradiation | 4 °C | Murine L1210 cells | [14][17] |

| UV Light | 365 nm | General for diazirines | [9] |

Experimental Protocols

The following are detailed protocols for the synthesis and application of the conceptual fluorescently-labeled this compound probe.

Synthesis of the Probe

This is a conceptual protocol, and specific reagents and conditions would require optimization.

-

Modification of Methotrexate: React methotrexate with a bifunctional linker containing a protected diazoketone precursor and a reactive group (e.g., an amine or carboxylic acid) for later conjugation to the fluorescent dye. This would likely be a multi-step synthesis.[11]

-

Deprotection and Activation: Remove the protecting groups from the diazoketone precursor and convert it to the final diazoketone moiety.[10]

-

Fluorescent Labeling: Conjugate the diazoketone-methotrexate intermediate with an amine-reactive fluorescent dye (e.g., a succinimidyl ester of a CF® Dye or other fluorophore).[7]

-

Purification: Purify the final product using high-performance liquid chromatography (HPLC). Characterize the product by mass spectrometry and NMR.

Cellular Imaging and Photoaffinity Labeling

Caption: Workflow for cellular imaging and photolabeling.

Detailed Steps:

-

Cell Culture: Plate cells of interest (e.g., MCF-7, a breast cancer cell line, or L1210, a leukemia cell line) on glass-bottom dishes suitable for fluorescence microscopy.[14][16] Allow cells to adhere overnight.

-

Probe Incubation: Replace the culture medium with a fresh medium containing the fluorescently-labeled this compound probe at a suitable concentration (e.g., 1-10 µM). Incubate for a predetermined time (e.g., 1-4 hours) at 37°C.[16]

-

Initial Wash and Imaging (Pre-activation): Gently wash the cells three times with phosphate-buffered saline (PBS) to remove excess unbound probe. Image the cells using a fluorescence microscope with appropriate filter sets for the chosen fluorophore to visualize the initial probe distribution.

-

Photoactivation: Irradiate the cells with a UV light source (e.g., a 365 nm LED or lamp) for a short duration (e.g., 1-5 minutes) on ice to minimize cellular damage.[14][17]

-

Stringent Wash: Wash the cells extensively with PBS to remove any probe that is not covalently bound.

-

Fixation and Permeabilization (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes if co-staining with antibodies is desired.

-

Post-activation Imaging: Image the cells again to visualize the localization of the covalently bound probe, which should correspond to the location of DHFR.

Conclusion

The conceptual fluorescently-labeled this compound probe described in this guide represents a powerful tool for investigating the cellular biology of this important drug. By combining the targeting of methotrexate, the covalent labeling of a diazoketone, and the visualization of a fluorescent dye, this probe could provide unprecedented insights into drug-target engagement and cellular pharmacodynamics. While the synthesis and application would require careful optimization, the principles are well-established in the fields of chemical biology and cell imaging.

References

- 1. Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Interaction of dihydrofolate reductase with methotrexate: Ensemble and single-molecule kinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization by flow cytometry and fluorescein-methotrexate labeling of hydrophilic and lipophilic antifolate resistance in cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fabrication of methotrexate-loaded gold nanoconjugates and its enhanced anticancer activity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescein-methotrexate transport in rat choroid plexus analyzed using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent methotrexate labeling and flow cytometric analysis of cells containing low levels of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biotium.com [biotium.com]

- 8. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03538E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. α-Diazo ketone synthesis [organic-chemistry.org]

- 11. Synthesis of Two Methotrexate Prodrugs for Optimizing Drug Loading into Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perspectives of Methotrexate-Based Radioagents for Application in Nuclear Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Photoaffinity analogues of methotrexate as folate antagonist binding probes. 2. Transport studies, photoaffinity labeling, and identification of the membrane carrier protein for methotrexate from murine L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Photoaffinity analogues of methotrexate as folate antagonist binding probes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Using Diazoketone Methotrexate for Photoaffinity Labeling of Dihydrofolate Reductase (DHFR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoaffinity labeling is a powerful technique to identify and characterize ligand-protein interactions. This method utilizes a photoreactive version of a ligand to covalently bind to its target protein upon UV irradiation. The resulting covalent complex can then be analyzed using various biochemical and analytical techniques, such as SDS-PAGE and mass spectrometry, to identify the binding protein and map the specific binding site.

Methotrexate (MTX) is a potent competitive inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis.[1] The high affinity and specificity of MTX for DHFR make it an excellent candidate for developing a photoaffinity probe to study DHFR structure and function. This document provides detailed protocols for the proposed synthesis of a novel diazoketone-modified methotrexate (DK-MTX) probe and its application in the photoaffinity labeling of DHFR.

Upon photoactivation, the diazoketone moiety generates a highly reactive carbene intermediate that can form a covalent bond with amino acid residues in the DHFR active site.[2]

Data Presentation

While the binding affinity of the novel diazoketone methotrexate (DK-MTX) has not been empirically determined, the binding affinity of unmodified methotrexate for DHFR is well-characterized and provides a benchmark.

Table 1: Binding Affinity of Methotrexate (MTX) to DHFR

| Ligand | Target Protein | Kd (Dissociation Constant) | Method |

|---|---|---|---|

| Methotrexate | E. coli DHFR | 9.5 nM | Fluorescence Titration |

| Methotrexate | Human DHFR | ~3.4 pM | Kinetic Analysis |

| Methotrexate | Drosophila DHFR | 15-fold higher than wild-type | Kinetic Analysis of mutant |

Table 2: Expected Quantitative Data for this compound (DK-MTX) Photoaffinity Labeling of DHFR

| Parameter | Description | Expected Value/Outcome | Method of Determination |

|---|---|---|---|

| Binding Affinity (Kd) | The dissociation constant of DK-MTX for DHFR. | Expected to be in the nanomolar range, potentially slightly higher than unmodified MTX. | Fluorescence quenching assay or Surface Plasmon Resonance (SPR). |

| Labeling Efficiency | The percentage of DHFR covalently labeled by DK-MTX upon UV irradiation. | To be determined experimentally; dependent on UV dose and reaction conditions. | Densitometry of fluorescently tagged DK-MTX on SDS-PAGE or quantitative mass spectrometry. |

| Specificity of Labeling | Confirmation that labeling occurs at the MTX binding site. | Labeling should be significantly reduced or eliminated in the presence of excess unmodified MTX. | Competitive binding assay with SDS-PAGE analysis. |

| Labeled Residues | Identification of the specific amino acid(s) in DHFR covalently modified by DK-MTX. | To be determined. | Mass spectrometry (LC-MS/MS) analysis of the digested DHFR-DK-MTX adduct. |

Experimental Protocols

Protocol 1: Synthesis of this compound (DK-MTX)

This protocol describes a plausible, hypothetical synthetic route for generating a diazoketone derivative of methotrexate at the gamma-carboxyl group of its glutamate moiety. This position is chosen to minimize interference with DHFR binding, as the alpha-carboxyl group is crucial for interaction with the enzyme.[3][4]

Materials:

-

Methotrexate (MTX)

-

Di-tert-butyl dicarbonate (Boc)2O

-

Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent)[5]

-

Potassium salt of glutamic acid α-tert-butyl ester

-

Dimethyl sulfoxide (DMSO)

-

Ethyl chloroformate[6]

-

Triethylamine (TEA)

-

Trimethylsilyldiazomethane (TMS-diazomethane) in hexane[6]

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Standard glassware for organic synthesis

-

HPLC for purification

Procedure:

-

Selective Protection of MTX: Selectively protect the α-carboxyl group of the glutamate residue of MTX. A method similar to that described by Nagy et al. can be adapted, where the pteroic acid moiety is first synthesized and then coupled to a pre-protected glutamate.[5] Alternatively, selective protection of commercially available MTX may be explored.

-

Activation of the γ-Carboxylic Acid: a. Dissolve the α-protected MTX in anhydrous THF. b. Cool the solution to 0°C in an ice bath. c. Add triethylamine (1.1 equivalents). d. Slowly add ethyl chloroformate (1.1 equivalents) and stir for 30 minutes at 0°C to form a mixed anhydride.[6]

-

Formation of the Diazoketone: a. To the mixed anhydride solution, slowly add a solution of trimethylsilyldiazomethane in hexane (2.0 equivalents) at 0°C. b. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Deprotection: a. Remove the solvent under reduced pressure. b. Dissolve the residue in a solution of trifluoroacetic acid in dichloromethane (e.g., 50% TFA/DCM). c. Stir at room temperature for 1-2 hours to remove the Boc and/or tert-butyl protecting groups.

-

Purification: a. Concentrate the reaction mixture in vacuo. b. Purify the crude product by reverse-phase HPLC to obtain the final this compound (DK-MTX) probe. c. Characterize the final product by NMR and high-resolution mass spectrometry.

Protocol 2: Photoaffinity Labeling of DHFR with DK-MTX

Materials:

-

Purified DHFR protein

-

This compound (DK-MTX) probe (from Protocol 1)

-

Unmodified Methotrexate (for competition assay)

-

Phosphate-buffered saline (PBS), pH 7.4

-

UV lamp with an emission maximum around 350 nm (e.g., a transilluminator or a dedicated photochemical reactor)[2]

-

Quartz cuvettes or microplates

-

SDS-PAGE reagents and equipment

-

Coomassie Brilliant Blue or fluorescent protein stain

Procedure:

-

Preparation of the Reaction Mixture: a. In a microcentrifuge tube, prepare the reaction mixture containing purified DHFR (e.g., 1-5 µM) in PBS. b. Add the DK-MTX probe to a final concentration of 5-20 µM. The optimal ratio of probe to protein should be determined empirically. c. For the competition control, pre-incubate DHFR with a 100-fold molar excess of unmodified methotrexate for 15 minutes at room temperature before adding the DK-MTX probe. d. Prepare a control sample with DHFR but without the DK-MTX probe. e. Incubate all samples for 15-30 minutes at room temperature in the dark to allow for binding.

-

UV Irradiation: a. Transfer the samples to a quartz cuvette or a UV-transparent microplate. b. Place the samples on ice to minimize heat-induced denaturation. c. Irradiate the samples with UV light (e.g., 350 nm) for 5-30 minutes. The optimal irradiation time should be determined experimentally to maximize labeling while minimizing protein damage. d. Keep a non-irradiated control sample in the dark on ice.

-

Analysis by SDS-PAGE: a. After irradiation, add 4X SDS-PAGE loading buffer to each sample. b. Boil the samples for 5 minutes. c. Load the samples onto a polyacrylamide gel and run the electrophoresis. d. Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the protein bands. e. A successful labeling should result in a slight molecular weight shift of the DHFR band in the UV-irradiated sample containing DK-MTX, which may not always be visible. The key comparison is the labeling intensity if a tagged probe is used, or the remaining unlabeled band intensity.

Protocol 3: Mass Spectrometry Analysis of Labeled DHFR

Materials:

-

Covalently labeled DHFR-DK-MTX complex from Protocol 2

-

Urea

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate

-

Formic acid

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

In-Gel Digestion: a. Excise the DHFR band from the Coomassie-stained SDS-PAGE gel.[7][8] b. Destain the gel piece with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate. c. Reduce the protein by incubating with DTT in ammonium bicarbonate buffer. d. Alkylate the cysteine residues by incubating with iodoacetamide in the dark. e. Wash and dehydrate the gel piece with acetonitrile. f. Rehydrate the gel piece in a solution containing trypsin and incubate overnight at 37°C.

-

Peptide Extraction and Sample Preparation: a. Extract the tryptic peptides from the gel piece using a series of washes with solutions containing formic acid and acetonitrile. b. Pool the extracts and dry them in a vacuum centrifuge. c. Resuspend the dried peptides in a solution of 0.1% formic acid for mass spectrometry analysis.[9]

-

LC-MS/MS Analysis: a. Inject the peptide sample into an LC-MS/MS system. b. Separate the peptides using a reverse-phase chromatography column. c. Analyze the eluted peptides by tandem mass spectrometry (MS/MS).

-

Data Analysis: a. Search the MS/MS spectra against the known sequence of DHFR using a database search engine (e.g., Mascot, Sequest). b. In the search parameters, specify a variable modification corresponding to the mass of the reacted carbene from the DK-MTX probe on all possible amino acids. c. The identification of a peptide with this specific mass modification will pinpoint the site of covalent attachment of the DK-MTX probe.

Visualizations

Caption: Experimental workflow for photoaffinity labeling of DHFR.

References

- 1. Methotrexate recognition by the human reduced folate carrier SLC19A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methotrexate analogues. 32. Chain extension, alpha-carboxyl deletion, and gamma-carboxyl replacement by sulfonate and phosphonate: effect on enzyme binding and cell-growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Selective coupling of methotrexate to peptide hormone carriers through a gamma-carboxamide linkage of its glutamic acid moiety: benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate activation in salt coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. α-Diazo ketone synthesis [organic-chemistry.org]

- 7. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]

- 8. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols: Diazoketone Methotrexate for Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the conceptual application of diazoketone-modified methotrexate (a photoactivatable prodrug) for targeted drug delivery. The protocols detailed below are based on established chemical principles and methodologies for methotrexate derivatization and photochemistry, offering a foundational guide for research and development in this innovative area.

Application Notes

Introduction to Diazoketone Methotrexate